m-PEG36-azide

Bioconjugation Analytical Chemistry PEGylation

m-PEG36-azide (also designated m-dPEG36-azide) is a linear, monodisperse polyethylene glycol (PEG) derivative with a terminal azide group. Possessing an exact molecular weight of 1642.95 Da and a defined spacer length of 110 atoms (131.2 Å), it is a foundational reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.

Molecular Formula C73H147N3O36
Molecular Weight 1642.9 g/mol
Cat. No. B7908964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG36-azide
Molecular FormulaC73H147N3O36
Molecular Weight1642.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C73H147N3O36/c1-77-4-5-79-8-9-81-12-13-83-16-17-85-20-21-87-24-25-89-28-29-91-32-33-93-36-37-95-40-41-97-44-45-99-48-49-101-52-53-103-56-57-105-60-61-107-64-65-109-68-69-111-72-73-112-71-70-110-67-66-108-63-62-106-59-58-104-55-54-102-51-50-100-47-46-98-43-42-96-39-38-94-35-34-92-31-30-90-27-26-88-23-22-86-19-18-84-15-14-82-11-10-80-7-6-78-3-2-75-76-74/h2-73H2,1H3
InChIKeyKNQIUZXKKMWVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG36-Azide: A Monodisperse PEG Linker for Reproducible Bioconjugation and PROTAC Synthesis


m-PEG36-azide (also designated m-dPEG36-azide) is a linear, monodisperse polyethylene glycol (PEG) derivative with a terminal azide group . Possessing an exact molecular weight of 1642.95 Da and a defined spacer length of 110 atoms (131.2 Å), it is a foundational reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions [1]. As a precisely synthesized, single-molecular-weight entity, it represents the discrete PEG (dPEG) class, distinguishing it from conventional, polydisperse PEG reagents [2]. Its primary applications are in bioconjugation, targeted drug delivery, and as a linker in proteolysis-targeting chimeras (PROTACs), where it enhances the solubility and pharmacokinetics of the attached biomolecules .

Why m-PEG36-Azide Cannot Be Substituted with Polydisperse PEGs or Different Chain Lengths


Generic substitution of m-PEG36-azide fails due to the critical, quantitative impact of its molecular architecture on conjugate performance. Using a polydisperse mPEG-azide (e.g., average MW 2000 Da) introduces a complex mixture of chain lengths, which increases the polydispersity index (Đ) of the final conjugate from ~1.02 to >1.05 and complicates analytical characterization and reproducibility [1]. Furthermore, the specific 36-unit (110-atom) spacer length is not arbitrary; literature demonstrates that PEG chain length directly and significantly modulates conjugate hydrodynamic radius, binding affinity, and in vivo pharmacokinetics (e.g., a 4-fold terminal half-life extension difference observed between 40 kDa and 20 kDa PEG conjugates) [2]. Altering the chain length or molecular weight distribution of the PEG linker would therefore result in a different bioconjugate with altered and potentially suboptimal properties, making direct substitution scientifically invalid.

Quantitative Differentiation: Evidence for Selecting m-PEG36-Azide over Analogs


Monodispersity vs. Polydispersity: Impact on Conjugate Definition

The primary differentiator for m-PEG36-azide is its discrete, single-molecular-weight nature (monodisperse), directly addressing the analytical and reproducibility challenges inherent to conventional polydisperse PEG reagents. In contrast to polydisperse mPEG-azide, which yields a complex mixture of conjugate species that complicates analysis and batch-to-batch consistency, m-PEG36-azide produces a single, well-defined conjugate [1]. This is a critical advantage for regulatory and research applications requiring precise characterization.

Bioconjugation Analytical Chemistry PEGylation

Chain Length Optimization: The 110-Atom Spacer for PROTAC Linker Design

The 36-unit PEG chain (110 atoms, 131.2 Å) of m-PEG36-azide provides a specific, intermediate spacer length that is distinct from both shorter (e.g., m-PEG4-azide) and longer (e.g., m-PEG48-azide) linkers. This length is crucial for optimizing the formation of the ternary complex (E3 ligase-PROTAC-target protein) required for effective ubiquitination and degradation . While not a direct head-to-head comparison, class-level evidence from PEGylated systems demonstrates that altering PEG chain length by just a few kilodaltons can dramatically impact pharmacokinetics and bioactivity, underscoring that the precise 1642.95 Da molecular weight is a key design parameter, not an arbitrary choice [1].

PROTACs Targeted Protein Degradation Drug Design

Enhanced Solubility: Quantified Aqueous Solubility for In Vivo Applications

m-PEG36-azide exhibits excellent aqueous solubility, a critical feature for biological applications, with >10 mg/mL solubility in water . This high solubility, imparted by the PEG chain, contrasts with more hydrophobic linkers or shorter PEG chains, which may exhibit lower solubility and precipitate out of aqueous buffers, thereby limiting their utility in bioconjugation reactions with sensitive biomolecules like proteins and antibodies .

Drug Formulation Bioconjugation Solubility

Optimal Application Scenarios for m-PEG36-Azide Based on Quantitative Evidence


Synthesis of Defined, Reproducible PROTACs for Targeted Protein Degradation

In PROTAC development, the use of monodisperse m-PEG36-azide is critical for generating homogenous, analytically well-defined PROTAC molecules. The discrete length of its 110-atom spacer is a key design parameter for optimizing ternary complex formation, while its monodispersity ensures that the resulting PROTAC is a single chemical entity rather than a complex mixture, thereby increasing the reliability of structure-activity relationship (SAR) studies and in vivo PK/PD correlations .

Precision Bioconjugation Requiring Well-Defined Conjugates

For applications such as site-specific antibody-drug conjugates (ADCs) or the modification of nanoparticles, where conjugate heterogeneity can lead to variable efficacy and regulatory hurdles, m-PEG36-azide is the superior choice. Its monodispersity (Đ = 1.00) guarantees a homogenous product with a fixed number of PEG units per conjugation site, simplifying downstream purification and analytical characterization (e.g., by LC-MS) compared to conjugates made with polydisperse PEG [1].

Surface Modification and Hydrogel Construction with Controlled Architecture

When modifying surfaces to create non-fouling coatings or constructing hydrogels with defined mesh sizes, the precise 131.2 Å spacer length of m-PEG36-azide enables predictable and reproducible surface properties. In contrast, the use of a polydisperse PEG would result in a heterogeneous surface coating with variable thickness and density, leading to inconsistent performance in applications such as biosensors or cell culture scaffolds .

Enhancing Solubility of Hydrophobic Payloads in Aqueous Media

When conjugating highly hydrophobic small molecules or peptides, the high aqueous solubility (>10 mg/mL) of m-PEG36-azide is instrumental in maintaining the solubility of the resulting conjugate. This allows for the formulation and in vivo delivery of otherwise insoluble payloads at pharmacologically relevant concentrations without the need for organic co-solvents, which can be detrimental to biological systems .

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